molecular formula C13H10N2O2S2 B2928270 N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 922677-33-6

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2928270
CAS No.: 922677-33-6
M. Wt: 290.36
InChI Key: WFKWSRGXUNCLNJ-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at the 4-position and a furan-2-carboxamide moiety at the 2-position. The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases and antimicrobial enzymes .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-18-9-5-2-6-10-11(9)14-13(19-10)15-12(16)8-4-3-7-17-8/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKWSRGXUNCLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-amino-4-(methylthio)benzothiazole. The reaction is carried out in the presence of coupling agents such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and a base like lutidine in a solvent such as dry dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, spectral, and functional differences between N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide and related compounds.

Table 1: Comparison of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Key Spectral Features (IR, NMR) Reference
This compound C₁₃H₁₀N₂O₂S₂ 306.36 4-SMe, furan-2-carboxamide Hypothesized anticancer Expected C=O (1660–1680 cm⁻¹), C=S (1240–1255 cm⁻¹)
N-(4-Fluorophenyl)-substituted benzo[d]thiazole-2,4-dicarboxamide C₁₅H₁₀FN₃O₂S 339.33 2,4-dicarboxamide, 4-fluorophenyl Kinase inhibition, anticancer C=O (1663–1682 cm⁻¹), NH (3278–3414 cm⁻¹)
N-(4-Pyridinyl)thiazole-5-carboxamide C₁₀H₈N₃OS 235.25 Pyridinyl, thiazole-carboxamide Antiviral, enzyme inhibition C=O (1660–1680 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹)
N-(Benzo[d]thiazol-2-yl)coumarin-benzimidazole acetamide C₂₆H₁₈N₄O₃S 490.51 Coumarin-benzimidazole hybrid Antimicrobial, antimalarial N-H (3150–3319 cm⁻¹), C=O (1680–1700 cm⁻¹)
N-(2,2,2-Trichloroethyl)-1,3,4-thiadiazole carboxamide C₅H₅Cl₃N₄OS 283.54 Trichloroethyl, thiadiazole Antifungal, antitumor C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)

Structural and Electronic Differences

  • Benzothiazole vs. Thiadiazole/Thiazole Cores: The benzo[d]thiazole core in the target compound offers extended π-conjugation compared to 1,3,4-thiadiazole derivatives (e.g., ), enhancing binding to aromatic-rich enzyme pockets.
  • Furan vs. Pyridine/Phenyl Substituents : The furan-2-carboxamide group provides a hydrogen-bond acceptor (O atom) distinct from the pyridinyl group in ’s compounds, which may favor interactions with polar residues in target proteins .
  • Mono- vs.

Spectral Characterization

  • IR Spectroscopy : The absence of C=O bands in triazole derivatives () contrasts with the strong C=O absorption (1660–1680 cm⁻¹) observed in carboxamide-containing compounds like the target .
  • NMR Analysis : The methylthio group in the target compound would exhibit a distinct ¹H-NMR signal at ~2.5 ppm (singlet), differentiating it from halogen-substituted analogs (e.g., 4-fluorophenyl in , δ ~7.2 ppm) .

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a furan ring fused with a benzo[d]thiazole moiety, characterized by the presence of a methylthio group. This unique structure contributes to its reactivity and biological activity. The general formula can be represented as:

C12H10N2O2SC_{12}H_{10}N_2O_2S

Key Structural Features:

  • Furan ring
  • Benzo[d]thiazole moiety
  • Methylthio group

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial32
Escherichia coliAntibacterial64
Candida albicansAntifungal42

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the activation of p53, a crucial tumor suppressor protein . In vivo models have shown efficacy in reducing tumor growth in colon cancer models.

Case Study:
In a recent study, the compound was tested on human colon cancer cell lines, resulting in a significant reduction of cell viability at concentrations above 10 µM. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

3. Anti-inflammatory Effects

Similar compounds in the benzothiazole class are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action reduces the production of prostaglandins, which are mediators of inflammation .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in inflammatory processes.
  • Receptor Modulation: It may also interact with cellular receptors that mediate signaling pathways related to cancer progression and inflammation.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the methylthio group or the introduction of additional functional groups have been explored to improve potency and selectivity against specific targets .

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